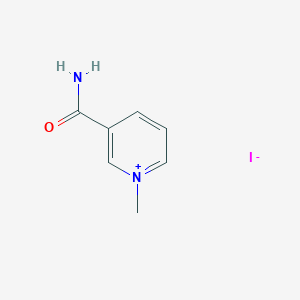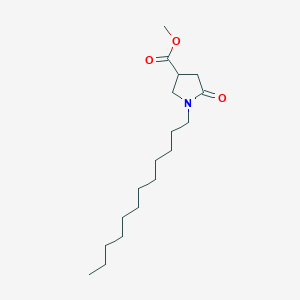
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate, also known as MDOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDOPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to interact with cell membranes and facilitate the uptake of drugs and genes. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic environments. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to increase the uptake of drugs and genes in cells, which can enhance their therapeutic efficacy.
生化学的および生理学的効果
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for drug delivery and gene therapy applications. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to enhance the uptake of drugs and genes in cells, which can improve their therapeutic efficacy. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate can be easily synthesized using simple reaction conditions and is relatively inexpensive. However, Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has some limitations, including its limited solubility in water and its potential for aggregation in solution. These limitations can affect the stability and efficacy of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate-based formulations.
将来の方向性
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several potential future directions, including its use as a carrier for delivering drugs and genes to specific cells and tissues, its use as a biosensor for detecting biomolecules, and its use as a scaffold for tissue engineering. Future studies should focus on optimizing the synthesis and formulation of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate-based systems, as well as investigating its mechanism of action and therapeutic efficacy in various applications.
合成法
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 1-dodecanol and pyrrolidin-3-one in the presence of a catalyst. The reaction results in the formation of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate as a yellowish liquid. This method has been optimized to produce high yields of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate with good purity.
科学的研究の応用
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and biosensors. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been used as a carrier for delivering drugs and genes to specific cells and tissues. The chemical structure of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate allows it to interact with cell membranes and facilitate the uptake of drugs and genes. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has also been used as a biosensor for detecting various biomolecules, including glucose, cholesterol, and DNA.
特性
IUPAC Name |
methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-16(14-17(19)20)18(21)22-2/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLJJHYQRUBBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420900 |
Source


|
| Record name | 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
101881-19-0 |
Source


|
| Record name | 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
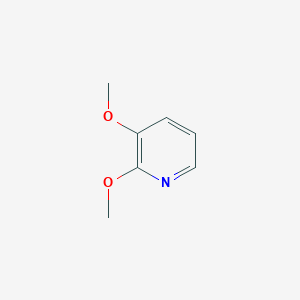
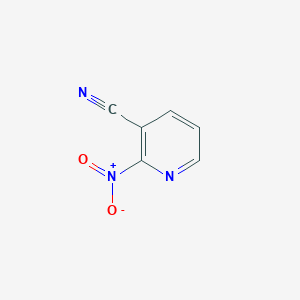
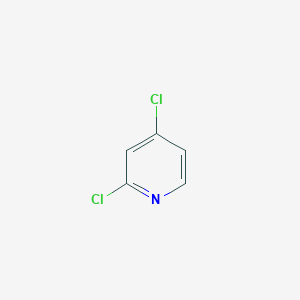
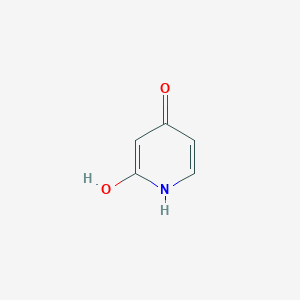
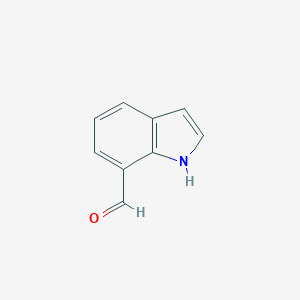
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
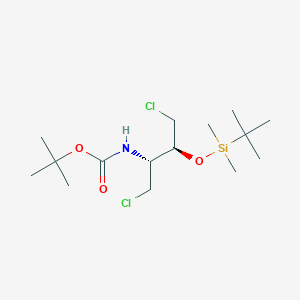
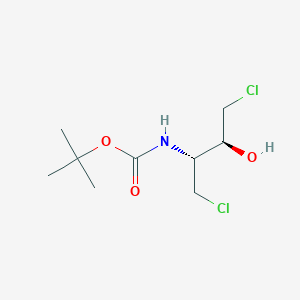
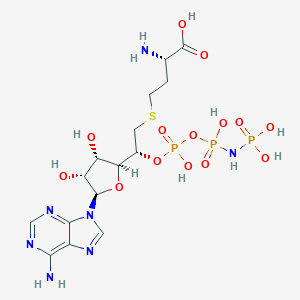
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)

